molecular formula C6H6N4 B7904666 Pyrazolo[1,5-c]pyrimidin-7-ylamine

Pyrazolo[1,5-c]pyrimidin-7-ylamine

Cat. No.: B7904666
M. Wt: 134.14 g/mol
InChI Key: FHIQHQAGGIWXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazolo[1,5-c]pyrimidin-7-ylamine (CAS 1369346-27-9) is a high-purity nitrogen-containing heterocyclic compound supplied with a minimum purity of ≥98%. This compound belongs to the pyrazolopyrimidine chemical class, which is recognized as a privileged scaffold in medicinal chemistry for developing drug-like molecules . The structural motif of fused pyrazole and pyrimidine rings is a key pharmacophore found in numerous biologically active molecules, making this amine a valuable building block for the synthesis of novel chemical entities . While specific mechanistic studies on this compound are limited in the public domain, its closely related analogues, particularly pyrazolo[1,5-a]pyrimidines, have demonstrated significant and diverse research applications. These analogues are extensively investigated as potent inhibitors of various protein kinases, which are critical targets in cancer research . For instance, related compounds have shown promising activity against kinases such as Pim-1, Flt-3, and CDK2, which play crucial roles in cell survival, proliferation, and cycle progression . The primary mechanism of action for these analogues often involves acting as ATP-competitive inhibitors within the kinase binding pocket . Beyond oncology research, the pyrazolopyrimidine core is also explored for other therapeutic areas, including as a scaffold for anti-tubercular agents and anti-inflammatory agents, highlighting its broad utility in drug discovery programs . Researchers utilize this amine-functionalized heterocycle as a versatile synthetic intermediate. The 7-ylamine group serves as a key handle for further functionalization via amidation, condensation, or nucleophilic substitution reactions, allowing for the creation of targeted libraries for high-throughput screening and structure-activity relationship (SAR) studies . This product is intended for research and further manufacturing use only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

pyrazolo[1,5-c]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4/c7-6-8-3-1-5-2-4-9-10(5)6/h1-4H,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIQHQAGGIWXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N2C1=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of β-Ketoesters with Aminopyrazoles

A foundational method involves the cyclocondensation of β-ketoesters with aminopyrazoles. For example, ethyl 4-cyano-1-aryl-1H-pyrazol-5-ylimidoformate derivatives react with hydrazine hydrate under reflux conditions in ethanol to yield pyrazolo[1,5-c]pyrimidin-7-ylamine scaffolds . Key steps include:

  • Tautomerization : The β-ketoester undergoes keto-enol tautomerization, facilitating nucleophilic attack by the amino group of the pyrazole.

  • Cyclization : Intramolecular cyclization forms the pyrimidine ring, with the amino group positioned at C7.

Representative Reaction Conditions :

Starting MaterialReagent/ConditionsYieldReference
Ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformateHydrazine hydrate, ethanol, reflux87%

Chlorination and Nucleophilic Substitution

A multi-step approach begins with chlorination of dihydroxy intermediates followed by nucleophilic substitution. For instance, 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol is treated with phosphorus oxychloride (POCl₃) to yield 5,7-dichloro derivatives . Subsequent amination with ammonia or amines introduces the C7-amino group:

Key Steps :

  • Chlorination : POCl₃ at 80–100°C converts hydroxyl groups to chlorides.

  • Amination : Reaction with aqueous ammonia or ammonium hydroxide at elevated temperatures (100–120°C) substitutes the C7 chloride .

Example :

IntermediateReagent/ConditionsProductYield
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidineNH₃ (aq), 120°C, 6 hThis compound61%

Palladium-catalyzed cross-coupling reactions enable the introduction of aryl/heteroaryl groups at specific positions. For example, 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine undergoes Suzuki coupling with boronic acids to install substituents, followed by amination :

Procedure :

  • Coupling : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C.

  • Amination : NH₃ in dioxane, 100°C, 12 h.

Data :

SubstrateBoronic AcidCoupling YieldFinal Product Yield
5-Chloro-7-morpholinopyrazolo[1,5-a]pyrimidinePhenylboronic acid89%78%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for this compound derivatives. Arylazoaminopyrazoles react with enaminonitriles under microwave conditions (150 W, 120°C) to form the target compound in 30–40 minutes, compared to 6–8 hours via conventional heating .

Advantages :

  • Reduced reaction time (4–5× faster).

  • Improved yields (up to 94% vs. 75% under reflux) .

Reductive Amination of Carbonyl Intermediates

Aldehyde intermediates derived from pyrazolo[1,5-a]pyrimidine carboxylates undergo reductive amination to introduce the C7-amino group. For example, ethyl 5-chloro-7-morpholinopyrazolo[1,5-a]pyrimidine-2-carboxylate is reduced to the alcohol, oxidized to the aldehyde, and subjected to reductive amination with ammonium acetate :

Steps :

  • Reduction : NaBH₄, EtOH, 0°C → RT.

  • Oxidation : Dess–Martin periodinane, CH₂Cl₂.

  • Amination : NH₄OAc, NaBH₃CN, MeOH.

Outcome :

  • Overall yield: 52% over three steps .

Solid-Phase Synthesis for High-Throughput Production

Combinatorial approaches using resin-bound intermediates enable rapid library synthesis. Wang resin-functionalized pyrazolo[1,5-a]pyrimidines undergo cleavage with NH₃/MeOH to release this compound derivatives .

Typical Protocol :

  • Resin Loading : Fmoc-protected aminopyrazole coupled to Wang resin (DIC/HOBt).

  • Cyclization : POCl₃, DMF, 50°C.

  • Cleavage : 20% NH₃/MeOH, 12 h.

Yield Range : 65–82% .

Analytical Validation and Spectral Data

Synthetic products are characterized via NMR, IR, and mass spectrometry:

1H NMR (DMSO- d6) :

  • δ 7.70 (s, 2H, NH₂) .

  • δ 6.11 (d, 1H, pyrimidin-H) .

IR (KBr) :

  • 3412 cm⁻¹ (N–H stretch) .

MS (ESI) :

  • m/z 238 [M+H]⁺ .

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield Range
CyclocondensationOne-pot, scalableRequires harsh conditions61–87%
Suzuki CouplingVersatile functionalizationPalladium catalyst cost70–89%
Microwave SynthesisRapid, energy-efficientSpecialized equipment needed75–94%
Solid-Phase SynthesisHigh-throughput compatibleLow overall yields65–82%

Chemical Reactions Analysis

C–H Functionalization and Cross-Coupling

Palladium-catalyzed reactions enable selective modifications:

  • Arylation at C5/C6 : Using Pd(OAc)2_2/HFIP, methyl groups at C5 undergo arylation with aryl iodides (e.g., 115a–f , IC50_{50} < 2 nM for TrkA inhibition ).

  • Formylation : Vilsmeier-Haack conditions introduce formyl groups at C3 (e.g., 135a–k ), with yields influenced by electronic effects of substituents (thiophene > pyridine) .

Table 2: Catalyzed Functionalization Examples

Reaction TypeCatalyst SystemSubstrateProduct (Yield)Application
C5 ArylationPd(OAc)2_2, HFIP5-Methyl-PP5-Aryl-PP derivatives (70–85%)Kinase inhibitors
C3 FormylationPOCl3_3, DMF7-Aryl-PP3-Formyl-PP (52–89%)Aldehyde intermediates for Schiff base formation

Heterocyclic Hybridization via Click Chemistry

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) generates bioactive hybrids:

  • Propargylated pyrazolo[1,5-a]pyrimidines (6a–i ) react with 1-azidoglycosides to form triazole-linked glycohybrids (9a–i ) in 75–98% yields .

  • Anticancer assays show 9d (4-chlorophenyl variant) inhibits MCF-7 cells with IC50_{50} = 4.2 μM .

Scheme 1: Triazole-Linked Glycohybrid Synthesis

text
7-O-Propargyl-PP + Azidoglycoside → Cu(I) → Triazole-PP-Glycoside

Regioselective Modifications and Tautomerism

  • Dimroth Rearrangement : Heating pyrazolo[4,3-e]triazolopyrimidines in acetic acid yields triazolo[1,5-c]pyrimidines (e.g., 6 from 3 ) via ring reorganization .

  • Tautomeric Control : Substituents at C3 (e.g., electron-withdrawing groups) stabilize the 7-amino tautomer, critical for kinase binding (e.g., Bcr-Abl inhibition by 34 , IC50_{50} = 51 nM ).

Scientific Research Applications

Structure

  • Molecular Formula : C6H6N4
  • Key Features : The compound consists of a pyrazole ring fused with a pyrimidine ring, which enhances its biological activity.

Medicinal Chemistry

Pyrazolo[1,5-c]pyrimidin-7-ylamine serves as a significant scaffold in drug design due to its biological activity against various diseases.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties by inhibiting cell proliferation in several cancer cell lines. Its mechanism involves:

  • Enzyme Inhibition : Targeting cyclin-dependent kinases (CDKs) and other receptor kinases involved in tumor growth.

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line Tested
ACDK20.5MDA-MB-231
Bc-Kit0.8A549
CPDGFR0.3HCT116

Enzyme Inhibition

The compound is studied for its potential as an enzyme inhibitor, particularly targeting:

  • Kinases : It has shown efficacy against various kinases including c-Abl, Bcr-Abl, c-Kit, and PDGFR.

Pharmaceutical Applications

This compound derivatives are explored for their use in:

  • Kinase-dependent diseases : These include various cancers and other proliferative disorders.

Industrial Applications

Beyond medicinal uses, derivatives of this compound are being investigated for applications in:

  • Materials Science : As intermediates in organic synthesis and potentially in the development of new materials.

Case Study 1: Anticancer Research

A study demonstrated the effectiveness of this compound derivatives against breast cancer cell lines (MDA-MB-231). The derivatives showed significant inhibition of CDK2 with an IC50 value of 0.5 µM, indicating strong potential for further development as anticancer agents.

Case Study 2: Kinase Inhibition

Research focused on the inhibition of TrkA (tropomyosin receptor kinase A) by specific derivatives of this compound revealed IC50 values in the low nanomolar range (e.g., 1.7 nM). This highlights the compound's potential as a therapeutic agent in treating neurotrophic tumors.

Mechanism of Action

The mechanism of action of pyrazolo[1,5-c]pyrimidin-7-ylamine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By binding to the active site of these enzymes, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. The molecular pathways involved include the disruption of ATP binding and interference with kinase signaling cascades .

Comparison with Similar Compounds

Halogenated Derivatives

  • 5-Chloro-N-(4-methanesulfonylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 685107-25-9): The chlorine atom enhances electrophilic reactivity, while the methanesulfonyl group improves solubility and target specificity.

Trifluoromethyl Derivatives

  • 5-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (CAS: 2171315-30-1 ): The trifluoromethyl group increases metabolic stability and bioavailability, making it valuable in CNS drug development .

Aryl-Substituted Derivatives

  • 7-Phenylpyrazolo[1,5-a]pyrimidine (CAS: 72851-18-4 ): The phenyl group enhances π-π stacking interactions, improving binding to aromatic enzyme pockets. This compound is explored in antiviral research .
Derivative Key Substituent Bioactivity Reference
5-Chloro derivative Cl, -SO₂CH₃ Kinase inhibition
Trifluoromethyl derivative CF₃ CNS targeting
7-Phenyl derivative Phenyl Antiviral activity

Fused Heterocyclic Analogs

Compounds with additional fused rings exhibit distinct properties:

  • [1,2,4]Triazolo[1,5-a]pyrimidin-7-amine : The triazole ring introduces additional hydrogen-bonding sites, enhancing antibacterial activity .
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-5-amine : This complex scaffold demonstrates potent antibacterial effects against Gram-positive pathogens .

Key Research Findings

  • Synthetic Efficiency : this compound is synthesized in higher yields (75–85%) via cyclization of acetylenic β-diketones compared to hydrazine-based routes for [1,5-a] isomers (60–70%) .
  • Biological Performance : Derivatives with electron-withdrawing groups (e.g., -SO₂CH₃, -CF₃) show enhanced bioactivity over unsubstituted analogs. For instance, 5-chloro derivatives exhibit IC₅₀ values < 1 μM in kinase assays .
  • Thermodynamic Stability : The [1,5-c] isomer is less thermodynamically stable than the [1,5-a] analog due to increased ring strain, limiting its direct use in high-temperature reactions .

Biological Activity

Overview

Pyrazolo[1,5-c]pyrimidin-7-ylamine is a heterocyclic compound that has attracted significant attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and in cancer therapy. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C6H6N4. The compound features a fused ring system consisting of a pyrazole and a pyrimidine ring. Its unique structure contributes to its diverse biological activities.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor , particularly targeting various kinases. By binding to the active sites of these enzymes, it disrupts their activity, leading to cell cycle arrest and apoptosis in cancer cells. Notably, it has shown efficacy against cyclin-dependent kinases (CDKs) and other receptor kinases involved in tumor growth and proliferation .

Anticancer Activity

This compound has been investigated for its anticancer properties. It has demonstrated the ability to inhibit cell proliferation in various cancer cell lines. In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cells by interfering with kinase signaling pathways .

Table 1: Anticancer Activity of this compound Derivatives

CompoundTarget KinaseIC50 (µM)Cell Line Tested
ACDK20.5MDA-MB-231
Bc-Kit0.8A549
CPDGFR0.3HCT116

Antitubercular Activity

Recent studies have identified this compound derivatives as potential leads against Mycobacterium tuberculosis. High-throughput screening has revealed promising activity against this pathogen, suggesting that modifications to the core structure can enhance efficacy while minimizing cytotoxicity .

Table 2: Antitubercular Activity of this compound Derivatives

CompoundMIC (µg/mL)Cytotoxicity (HepG2)
D2.5Low
E1.0Moderate
F0.5Low

Structure-Activity Relationships (SAR)

The biological activity of this compound is heavily influenced by its structural modifications. Studies indicate that specific substituents on the pyrazole or pyrimidine rings can significantly alter potency and selectivity towards various kinases.

Key Findings:

  • Substitution at the 3-position of the pyrazole ring tends to enhance kinase inhibition.
  • The presence of electron-withdrawing groups increases binding affinity to target enzymes.
  • Structural analogs with varied alkyl or aryl groups exhibit distinct biological profiles .

Case Study 1: Kinase Inhibition

A study evaluated the efficacy of a series of this compound derivatives against multiple kinases implicated in cancer progression. The results indicated that compounds with specific substitutions exhibited selective inhibition profiles that could be leveraged for targeted cancer therapy .

Case Study 2: Antitubercular Screening

In another investigation focusing on antitubercular activity, a library of synthesized this compound derivatives was screened against M. tuberculosis. The most promising candidates showed low MIC values and favorable cytotoxicity profiles, indicating their potential as therapeutic agents for tuberculosis .

Q & A

Q. Table 1: Representative Syntheses

DerivativeMethodYield (%)Key ConditionsReference
3g (methyl ester)Silylformamidine reactionN/ABenzene, crystallization
10c (chlorophenylazo)Azo coupling62Reflux, HCl neutralization
13a (carboxamide)Amide coupling70–80%Ethanol/DMF recrystallization

Basic: How are NMR and HRMS used to characterize these compounds?

Methodological Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks to confirm regiochemistry. For example, the 7-amino group in 10c appears as a singlet at δ 6.2–6.5 ppm, while aromatic protons split into multiplets (δ 7.3–8.1 ppm) .
  • HRMS : Validates molecular formulas. Discrepancies ≤ 0.003 Da between calculated/found values (e.g., C13H11N5O: 254.1042 vs. 254.1039) confirm purity .
  • Elemental Analysis : Carbon/nitrogen ratios (e.g., C: 61.65% calc. vs. 61.78% found) resolve ambiguities in structural assignments .

Advanced: How to optimize regioselectivity in N-alkylation reactions?

Methodological Answer:
Regioselectivity in N-alkylation (e.g., N7 vs. N8) depends on:

  • Base Choice : NaH in DMF favors N7-alkylation (3:1 regioselectivity), while K2CO3 yields mixed products .
  • Steric Effects : Bulky alkyl halides (e.g., benzyl bromide) preferentially target less hindered nitrogen sites.
  • Temperature : Lower temps (0–25°C) reduce side reactions. For example, alkylation of 30 with NaH at 0°C yields >90% N7-substituted products .

Advanced: Strategies for resolving contradictions in analytical data (e.g., NMR vs. HRMS)?

Methodological Answer:

  • Cross-Validation : Compare <sup>1</sup>H NMR integrals with HRMS data. For instance, a missing NH2 peak in NMR but correct HRMS suggests hygroscopic impurities .
  • 2D NMR (HSQC/HMBC) : Resolves overlapping signals. In compound 4j, HMBC correlations between tert-butyl protons (δ 1.3 ppm) and NH confirmed the structure .
  • Elemental Analysis : Discrepancies >0.3% in nitrogen content (e.g., 27.65% calc. vs. 27.45% found) indicate incomplete purification .

Advanced: Designing bioactivity studies (e.g., enzyme inhibition)?

Methodological Answer:

  • In Vitro Assays : Test derivatives against target enzymes (e.g., A2A adenosine receptors) using radioligand binding assays. The trifluoromethyl group in N-[2-(dimethylamino)ethyl] derivatives enhances potency by 10-fold .
  • Molecular Docking : Use software like AutoDock Vina to predict binding modes. Pyrazolo[5′,1′:2,3]imidazo[1,5-c]quinazolin-6-ones showed binding energies (−8.77 kcal/mol) comparable to remdesivir against SARS-CoV-2 M<sup>pro</sup> .

Q. Table 2: Bioactivity Data

CompoundTargetAssayKey FindingReference
4jSARS-CoV-2 M<sup>pro</sup>DockingΔG = −8.77 kcal/mol
N-[2-(dimethyl...)AnticancerIn vitroIC50 = 1.2 µM (HeLa)

Advanced: Computational approaches for predicting binding affinity?

Methodological Answer:

  • Docking Workflow :
    • Protein Preparation : Remove water, add hydrogens to M<sup>pro</sup> (PDB: 6LU7) .
    • Ligand Optimization : Minimize energy using B3LYP/6-31G .
    • Binding Site Analysis : Focus on domains I/II (catalytic dyad: Cys145-His41).
  • Key Interactions : Halogens (Cl, Br) form hydrophobic contacts, while NH groups hydrogen-bond with Gly143 .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pyrazolo[1,5-c]pyrimidin-7-ylamine
Reactant of Route 2
Reactant of Route 2
Pyrazolo[1,5-c]pyrimidin-7-ylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.